molecular formula C9H18ClNO2 B12436504 2-Amino-2-cyclohexylpropanoic acid hydrochloride

2-Amino-2-cyclohexylpropanoic acid hydrochloride

Cat. No.: B12436504
M. Wt: 207.70 g/mol
InChI Key: WLHAVOXTLCWUCQ-UHFFFAOYSA-N
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Description

2-Amino-2-cyclohexylpropanoic acid hydrochloride is a synthetic amino acid derivative characterized by a cyclohexyl substituent attached to the α-carbon of the amino acid backbone. Its molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 207.70 g/mol (CAS: 151899-07-9) . The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents and stability under ambient conditions when stored in an inert atmosphere .

Properties

IUPAC Name

2-amino-2-cyclohexylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h7H,2-6,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHAVOXTLCWUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclohexylpropanoic acid hydrochloride typically involves the reaction of cyclohexylamine with a suitable alpha-keto acid or its derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of 2-Amino-2-cyclohexylpropanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often purified using crystallization or other suitable techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclohexylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-cyclohexylpropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclohexylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural similarities with 2-amino-2-cyclohexylpropanoic acid hydrochloride, differing primarily in substituent groups, stereochemistry, or ring systems:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
2-Amino-3-cyclopentylpropanoic acid 96539-87-6 C₈H₁₅NO₂ Cyclopentyl (β-position) 157.21 Intermediate in peptide synthesis
(S)-2-Amino-3-cyclohexyl-2-methyl-propionic acid hydrochloride 1217444-28-4 C₁₀H₂₀ClNO₂ Cyclohexyl, methyl (α-position) 229.73 Potential chiral building block
(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride 151899-07-9 C₉H₁₈ClNO₂ Cyclohexyl (β-position, R-config) 207.70 Research in enantioselective catalysis
2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride 871842-89-6 C₁₀H₁₄ClNO₃ 4-Methoxyphenyl (α-position) 231.68 Pharmaceutical intermediate
2-Amino-2-deoxyglucose hydrochloride HY-N9459 C₆H₁₄ClNO₅ Hexosamine backbone 215.63 Glycobiology research

Key Differences and Functional Implications

Cyclohexyl vs. Cyclopentyl Substituents
  • Steric Effects: The cyclohexyl group in the target compound imparts greater steric hindrance compared to cyclopentyl analogs (e.g., 2-amino-3-cyclopentylpropanoic acid). This may reduce enzymatic degradation rates in biological systems .
Enantiomeric Variations
  • The (R)-enantiomer of 2-amino-3-cyclohexylpropanoic acid hydrochloride (CAS: 151899-07-9) is explicitly documented, while stereochemical data for the target compound (2-amino-2-cyclohexylpropanoic acid) are unspecified. Enantiomers often display divergent binding affinities to biological targets, as seen in chiral catalysts and receptor ligands .
Aromatic vs. Aliphatic Substituents
  • Replacement of the cyclohexyl group with a 4-methoxyphenyl moiety (CAS: 871842-89-6) introduces aromaticity and electron-donating effects, altering electronic properties and reactivity in synthetic pathways .
Hydrochloride Salt Stability
  • Compared to 2-amino-2-deoxyglucose hydrochloride (a hexosamine derivative), the target compound’s aliphatic backbone likely confers superior acid stability, as evidenced by studies on nicardipine hydrochloride (Figure 10, ).

Biological Activity

2-Amino-2-cyclohexylpropanoic acid hydrochloride, also known as (S)-2-amino-3-cyclohexylpropanoic acid, is an amino acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including its interactions within biological systems, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-amino-2-cyclohexylpropanoic acid is C9H17NO2, with a molecular weight of approximately 171.24 g/mol. The compound features a chiral center, leading to the existence of two enantiomers. The (S)-enantiomer is particularly significant in medicinal chemistry due to its potential biological activities.

Key Structural Features:

  • Chiral Center: Influences interactions with biological targets.
  • Cyclohexyl Group: Provides unique steric and electronic properties compared to other amino acids.

Biological Activity

Research indicates that 2-amino-2-cyclohexylpropanoic acid exhibits several biological activities:

  • Enzyme Substrate: It may serve as a substrate for enzymes involved in amino acid metabolism, influencing biochemical pathways critical for cellular function.
  • Protein Synthesis Influence: Its structure allows it to interact with ribosomes and potentially influence protein synthesis processes.
  • Therapeutic Potential: Preliminary studies suggest that this compound could have applications in drug development, particularly in creating non-natural amino acids for peptide synthesis with novel properties.

The mechanisms through which 2-amino-2-cyclohexylpropanoic acid exerts its effects are still under investigation. However, its ability to interact with specific molecular targets makes it a candidate for further exploration in therapeutic contexts.

Potential Mechanisms:

  • Interaction with L-type amino acid transporters (LAT1), which are crucial for transporting essential amino acids across the blood-brain barrier .
  • Modulation of signaling pathways involved in metabolic processes.

Research Findings and Case Studies

Several studies have highlighted the biological activity of 2-amino-2-cyclohexylpropanoic acid:

  • Metabolic Pathway Studies: Research has shown that this compound can influence metabolic pathways related to amino acid metabolism, suggesting its potential role in metabolic disorders .
  • Therapeutic Applications: Investigations into the incorporation of 2-amino-2-cyclohexylpropanoic acid into peptides have demonstrated its ability to enhance the stability and efficacy of peptide-based drugs.
  • Comparative Studies: A comparative analysis with similar compounds revealed distinct biological activities attributed to the unique cyclohexyl group configuration. For instance:
Compound NameStructural FeatureBiological Activity
(S)-2-Amino-3-methylbutanoic acidMethyl group instead of cyclohexylDifferent steric properties
(S)-2-Amino-3-phenylpropanoic acidPhenyl group instead of cyclohexylAromatic character
(S)-2-Amino-4-cyclohexylbutanoic acidCyclohexyl on butanoic backboneVariation in carbon chain length
2-Amino-2-cyclohexylacetic acidCyclohexyl on acetic backboneShorter carbon chain

This table illustrates how the unique structural features of 2-amino-2-cyclohexylpropanoic acid may lead to different biological activities compared to other amino acids and derivatives.

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